molecular formula C12H18O4 B8812055 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid

7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid

Cat. No. B8812055
M. Wt: 226.27 g/mol
InChI Key: IXOFUWJRSYPKSX-JTQLQIEISA-N
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Description

7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]heptanoic acid

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1

InChI Key

IXOFUWJRSYPKSX-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O

Canonical SMILES

C1C(C=C(C1=O)CCCCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 10.6 g. (ca. 34 mmoles) of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 93) in 100 ml. of acetone and 65 ml. of water is added 8.80 g. (45.2 mmoles) of silver fluoborate during 2 minutes. The temperature is maintained at 25°-30° C. by external cooling. The mixture is stirred for 90 minutes, filtered, saturated with sodium chloride, and extracted with ether. The extract is extracted with half saturated sodium bicarbonate solutions. The basic solutions is reacidified with dilute hydrochloric acid, saturated with sodium chloride, and extracted with ether. The extract is washed with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. The crude product is purified by partition chromatography on Celite to give an oil; λmax.MeOH =233 mμ. (7360); νmax.=3380 (hydroxyl groups), 1710 (carbonyl groups), and 1632 cm-1 (olefin group).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 56.0 g. of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 8) in 400 ml. of tetrahydrofuran and 133 ml. of water at 3° C. is added 44.1 g. (0.226 moles) of silver fluoborate during 25 minutes. The mixture is stirred at 0°-5° C. for 60 minutes, diluted with water and ether, and filtered. The aqueous portion of the filtrate is saturated with solid sodium chloride and extracted with additional ether. The combined organic phases are washed successively with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. Column chromatography of the residue gives the subject compound as a mixture with 4-hydroxy-2-(6-carboxyhexyl)cyclopent-2-en-1-one, NMR(CDCl3) 3.60 (multiplet, O-methylene hydrogens) and 4.60 (multiplet, O-methine hydrogen).
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Synthesis routes and methods III

Procedure details

To a stirred solution of 10.6 g. (ca. 34 mmoles) of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 8) in 100 ml. of acetone and 65 ml. of water is added 8.0 g. (45.2 mmoles) of silver fluoborate during 2 minutes. The temperature is maintained at 25°-30° C. by external cooling. The mixture is stirred for 90 minutes, filtered, saturated with sodium chloride and extracted with half saturated sodium bicarbonate solution. The basic extract is reacidified with dilute hydrochloric acid, saturated with sodium chloride, and extracted with ether. The extract is washed with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. The crude product is purified by partition chromatography on Celite to give an oil with the properties described in Example 27.
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